molecular formula C11H11N3O3 B2826606 2-(2H-indazol-3-ylformamido)propanoic acid CAS No. 1396964-22-9

2-(2H-indazol-3-ylformamido)propanoic acid

Cat. No. B2826606
CAS RN: 1396964-22-9
M. Wt: 233.227
InChI Key: XHEVNVULFWMQOH-UHFFFAOYSA-N
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Description

“2-(2H-indazol-3-ylformamido)propanoic acid” is a chemical compound with the CAS Number: 1396964-22-9 . It has a molecular weight of 233.23 and is also known by the IUPAC name N-(2H-indazol-3-ylcarbonyl)alanine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “2-(2H-indazol-3-ylformamido)propanoic acid”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “2-(2H-indazol-3-ylformamido)propanoic acid” is 1S/C11H11N3O3/c1-6(11(16)17)12-10(15)9-7-4-2-3-5-8(7)13-14-9/h2-6H,1H3,(H,12,15)(H,13,14)(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(2H-indazol-3-ylformamido)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 233.23 . More specific physical and chemical properties, such as melting point or boiling point, were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

Some studies have focused on the synthesis and evaluation of benzimidazole derivatives, including compounds structurally related to "2-(2H-indazol-3-ylformamido)propanoic acid," for their antimicrobial properties. For instance, El-masry, Fahmy, and Abdelwahed (2000) synthesized new benzimidazole derivatives that showed potential antimicrobial activities, demonstrating the relevance of such compounds in the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Organic Synthesis and Photostable NIR Probes

Cheng et al. (2016) explored the synthesis of donor-acceptor-type biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles. This method yielded Indazo-Fluors with tunable emissions and significant photostability, highlighting their utility as near-infrared (NIR) probes for mitochondria imaging, which could be beneficial for in vivo studies due to their superior photostability and low cytotoxicity (Cheng et al., 2016).

Corrosion Inhibition

Srivastava et al. (2017) investigated amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel. These inhibitors, synthesized from basic components including amino acids, demonstrated high inhibition efficiency, showcasing the potential of utilizing compounds with indazole motifs for protecting metals against corrosion in various industrial applications (Srivastava et al., 2017).

Environmental and Green Chemistry

The research by Pelizaro et al. (2019) on the synthesis of amphiphilic triazoanilines from industrial waste products like cardanol and glycerol, and their subsequent evaluation as fluorescent markers, underscores the role of indazole derivatives in environmental sustainability and green chemistry. These compounds exhibit low toxicity to various biological models, suggesting their safe use in applications such as biodiesel quality monitoring (Pelizaro et al., 2019).

Gas Adsorption and Separation

Li et al. (2020) demonstrated the use of a porous MOF material, modified by uncoordinated triazolyl Lewis basic N atoms and acidic -COOH groups (akin to the functional groups in 2-(2H-indazol-3-ylformamido)propanoic acid), for efficient adsorption and separation of light hydrocarbons and CO2. This study highlights the significance of such compounds in addressing challenges related to gas separation in the chemical industry (Li et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Future Directions

While specific future directions for “2-(2H-indazol-3-ylformamido)propanoic acid” are not mentioned in the search results, the ongoing research and development of indazole-containing compounds for various medicinal applications suggest a promising future .

Mechanism of Action

Target of Action

The primary targets of 2-(2H-indazol-3-ylformamido)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like many other small molecules, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2H-indazol-3-ylformamido)propanoic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets. Specific information on how these factors influence the action of 2-(2h-indazol-3-ylformamido)propanoic acid is currently unavailable .

properties

IUPAC Name

2-(1H-indazole-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6(11(16)17)12-10(15)9-7-4-2-3-5-8(7)13-14-9/h2-6H,1H3,(H,12,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEVNVULFWMQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-indazol-3-ylformamido)propanoic acid

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